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Introduction
Resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a

significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other solid

tumors. One of the key mechanisms of acquired resistance is the amplification and activation of

the MET proto-oncogene, which provides a bypass signaling pathway for cell survival and

proliferation. Additionally, the AXL receptor tyrosine kinase has been implicated in mediating

resistance to EGFR-targeted therapies.

Glesatinib (MGCD265) is a multi-targeted tyrosine kinase inhibitor that targets MET, AXL, and

other receptor tyrosine kinases. The combination of glesatinib with an EGFR inhibitor, such as

erlotinib or gefitinib, is a rational therapeutic strategy to overcome resistance mediated by MET

and/or AXL activation. These application notes provide detailed protocols for in vitro studies to

evaluate the synergistic effects of glesatinib in combination with EGFR inhibitors.

Signaling Pathways
The combination of glesatinib and an EGFR inhibitor is designed to concurrently block parallel

signaling pathways that drive tumor cell proliferation and survival. The following diagrams

illustrate the targeted pathways.
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Diagram 1: EGFR Signaling Pathway and Inhibition
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Caption: EGFR signaling pathway and the point of inhibition by EGFR TKIs.
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Diagram 2: MET/AXL Bypass Signaling and Glesatinib Inhibition
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Caption: MET and AXL bypass signaling pathways inhibited by glesatinib.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1671580?utm_src=pdf-body
https://www.benchchem.com/product/b1671580?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables present representative data from in vitro experiments evaluating the

combination of glesatinib and an EGFR inhibitor (e.g., erlotinib) in NSCLC cell lines with

acquired resistance to EGFR TKIs.

Table 1: Single Agent and Combination IC50 Values for Cell Viability

Cell Line
Glesatinib IC50
(nM)

Erlotinib IC50 (nM)
Glesatinib +
Erlotinib (1:1 ratio)
IC50 (nM)

HCC827-ER (Erlotinib

Resistant)
150 >1000 50

NCI-H1975 (T790M

mutation)
200 >2000 75

Table 2: Combination Index (CI) Values for Glesatinib and Erlotinib Combination

Cell Line
Fa (Fraction
affected)

Combination Index
(CI)*

Interpretation

HCC827-ER 0.50 0.65 Synergy

HCC827-ER 0.75 0.58 Synergy

NCI-H1975 0.50 0.72 Synergy

NCI-H1975 0.75 0.63 Synergy

*CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI =

0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 3: Apoptosis Induction by Glesatinib and Erlotinib Combination
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Cell Line Treatment
% Apoptotic Cells
(Annexin V positive)

HCC827-ER Vehicle Control 5%

HCC827-ER Glesatinib (150 nM) 15%

HCC827-ER Erlotinib (1000 nM) 8%

HCC827-ER
Glesatinib (75 nM) + Erlotinib

(75 nM)
45%

Experimental Protocols
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of glesatinib
and an EGFR inhibitor, alone and in combination.

Diagram 3: Cell Viability Assay Workflow
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Caption: Workflow for the cell viability assay.

Protocol:

Cell Seeding: Seed NSCLC cells (e.g., HCC827-ER, NCI-H1975) in 96-well plates at a

density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate

overnight at 37°C in a humidified atmosphere with 5% CO2.

Drug Preparation: Prepare serial dilutions of glesatinib and the EGFR inhibitor (e.g.,

erlotinib) in culture medium. For combination studies, prepare a fixed-ratio combination of

the two drugs.
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Treatment: Remove the medium from the wells and add 100 µL of the prepared drug

solutions. Include wells with vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100

µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

Luminescence Reading: Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the

luminescence using a plate reader.

Data Analysis: Plot the luminescence signal against the drug concentration and determine

the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Synergy Analysis
This protocol describes how to assess the synergistic effects of glesatinib and an EGFR

inhibitor using the Chou-Talalay method.

Protocol:

Experimental Design: Based on the single-agent IC50 values, design a combination

experiment with a constant ratio of glesatinib to the EGFR inhibitor. Typically, a ratio based

on the IC50 values is used (e.g., 1:1 if IC50s are similar, or adjusted accordingly).

Cell Treatment: Treat cells with serial dilutions of the single agents and the fixed-ratio

combination as described in the cell viability assay protocol.

Data Collection: After 72 hours of incubation, measure cell viability using the CellTiter-Glo®

assay.

Data Analysis:

Calculate the fraction of affected cells (Fa) for each concentration of the single agents and

the combination (Fa = 1 - (luminescence of treated cells / luminescence of control cells)).
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Use software such as CompuSyn to calculate the Combination Index (CI) for different Fa

values.

Western Blot Analysis
This protocol is for assessing the effects of the combination therapy on key signaling proteins.

Diagram 4: Western Blot Workflow
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To cite this document: BenchChem. [Application Notes and Protocols: Glesatinib
Combination Therapy with EGFR Inhibitors In Vitro]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1671580#glesatinib-combination-
therapy-with-egfr-inhibitors-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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